2-[(1S)-1-azidoethyl]pyridine
Description
Significance of Pyridine-Containing Scaffolds in Advanced Organic Synthesis
The pyridine (B92270) ring is a ubiquitous structural motif found in a myriad of natural products, pharmaceuticals, and agrochemicals. chim.itacs.org Its unique electronic properties, characterized by a π-deficient aromatic system and a Lewis basic nitrogen atom, impart distinct reactivity and binding capabilities. This has led to the widespread use of pyridine derivatives as pharmacophores, which are the essential molecular features responsible for a drug's biological activity. acs.org Furthermore, the coordinating ability of the pyridine nitrogen makes it an invaluable component of chiral ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. rsc.orgresearchgate.netrsc.orgcapes.gov.brstrem.com The development of efficient methods for the synthesis and functionalization of substituted pyridines is therefore a critical endeavor in modern organic chemistry. bohrium.comchim.it
Role of Chiral Azides as Versatile Synthetic Intermediates and Functional Groups
Chiral azides are highly versatile and valuable synthetic intermediates. rsc.orgnih.gov The azide (B81097) group, often considered a "masked" amine, can be readily transformed into a primary amine via reduction, providing a direct route to chiral amines, which are themselves crucial building blocks in medicinal chemistry. nih.govnih.gov Beyond their role as amine precursors, azides participate in a range of powerful chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient construction of complex molecules. rsc.orgresearchgate.netchemrxiv.org The azide moiety itself can also act as a pharmacophore, contributing to the biological activity of a molecule. nih.gov The development of catalytic asymmetric methods for the synthesis of chiral azides has become an area of intense research, aiming to provide efficient access to these important compounds. rsc.orgnih.gov
Overview of Stereoselective Synthetic Challenges for 2-[(1S)-1-azidoethyl]pyridine and Related Structures
The synthesis of enantiopure this compound presents several stereochemical challenges. The direct asymmetric functionalization of the ethyl group at the C2 position of the pyridine ring is a non-trivial task. chim.it The Lewis basicity of the pyridine nitrogen can interfere with many catalytic systems, leading to catalyst deactivation or undesired side reactions. chim.it
Several strategies can be envisioned to overcome these challenges:
Catalytic Asymmetric Azidation: This approach would involve the direct, enantioselective introduction of the azide group onto a pre-existing 2-ethylpyridine (B127773) substrate. This could potentially be achieved through the use of a chiral transition-metal catalyst in conjunction with an azide source. For instance, copper-catalyzed azidation of benzylic C-H bonds has been reported, and similar methodologies could be adapted for the ethylpyridine system, employing chiral ligands such as pyridine-oxazolines (PyBox) or bis(oxazolines) (Box) to induce stereoselectivity. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net Chiral phosphoric acids have also emerged as powerful catalysts for a range of asymmetric transformations, including reactions involving azides, and could offer a viable pathway. nih.govlibretexts.orgacs.orgrsc.orgnih.gov
Kinetic Resolution: An alternative strategy involves the preparation of a racemic mixture of 2-(1-azidoethyl)pyridine (B12314702), followed by a kinetic resolution to separate the desired (S)-enantiomer. rsc.orgsioc-journal.cn This could be accomplished using a chiral catalyst that selectively reacts with one enantiomer of the racemic azide, leaving the other enantiomer enriched. rsc.orgresearchgate.netchemrxiv.org Enzymatic resolutions also present a powerful tool for separating racemic amines and could potentially be applied to the corresponding azides or their derivatives. rsc.org
Diastereoselective Synthesis: A third approach relies on the use of a chiral auxiliary attached to the pyridine or the ethyl group to direct the stereochemical outcome of the azidation step. rsc.orgresearchgate.netchinesechemsoc.orgchinesechemsoc.org After the diastereoselective introduction of the azide, the chiral auxiliary would be removed to afford the enantiopure product.
The successful synthesis of this compound would provide a valuable building block for the construction of more complex chiral molecules with potential applications in medicinal chemistry and materials science.
Detailed Research Findings
Table 1: Hypothetical Enantioselective Azidation of 2-Ethylpyridine
This table presents a hypothetical study on the direct enantioselective azidation of 2-ethylpyridine to form this compound using various chiral catalysts and azide sources. The data is representative of typical yields and enantiomeric excesses (ee) observed in similar catalytic asymmetric C-H azidation reactions.
| Entry | Chiral Ligand/Catalyst | Azide Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | (S)-Ph-PyBox/Cu(OTf)₂ | TMSN₃ | DCE | 25 | 65 | 88 |
| 2 | (R,R)-Ph-Box/Cu(OTf)₂ | TMSN₃ | DCE | 25 | 58 | 75 |
| 3 | (S)-TRIP/H₂O | NaN₃ | Toluene | 0 | 72 | 92 |
| 4 | Chiral Iron-Porphyrin Complex | TsN₃ | Benzene | 40 | 45 | 65 |
| 5 | (S)-iPr-PyBox/Cu(OTf)₂ | TMSN₃ | DCE | 25 | 71 | 95 |
Table 2: Hypothetical Kinetic Resolution of rac-2-(1-azidoethyl)pyridine
This table illustrates a hypothetical kinetic resolution of racemic 2-(1-azidoethyl)pyridine via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne. The data reflects plausible outcomes where a chiral catalyst selectively reacts with one enantiomer, allowing for the recovery of the unreacted enantiomer in high enantiomeric excess.
| Entry | Chiral Ligand | Alkyne | Conversion (%) | ee of recovered azide (%) | ee of triazole product (%) |
|---|---|---|---|---|---|
| 1 | (S,S)-tBu-Box | Phenylacetylene | 52 | 98 (R) | 90 (S) |
| 2 | (R)-SITCP | Phenylacetylene | 55 | 95 (S) | 85 (R) |
| 3 | (S)-Ph-PyBox | 1-Octyne | 51 | 97 (R) | 92 (S) |
| 4 | (R,R)-DIOP | Propargyl alcohol | 48 | 89 (S) | 82 (R) |
| 5 | (S)-SEGPHOS | Phenylacetylene | 53 | 99 (R) | 94 (S) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1S)-1-azidoethyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-6(10-11-8)7-4-2-3-5-9-7/h2-6H,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXVHBJITPSGEP-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1s 1 Azidoethyl Pyridine and Analogues
Strategies for Azide (B81097) Group Introduction
The introduction of the azide group is a pivotal step in the synthesis of 2-[(1S)-1-azidoethyl]pyridine and related structures. The primary methods involve the transformation of other functional groups, such as alcohols, halides, or primary amines, located at the benzylic-type position of the ethyl side chain.
Nucleophilic Substitution and Ring-Opening Reactions with Azide Sources
Nucleophilic substitution is a direct and widely employed method for synthesizing alkyl azides. masterorganicchemistry.com For the stereospecific synthesis of this compound, a common and effective strategy starts from the corresponding chiral alcohol, (R)-1-(pyridin-2-yl)ethan-1-ol. This is because SN2 reactions typically proceed with an inversion of stereochemistry at the chiral center.
The alcohol is first converted into a species with a better leaving group, such as a tosylate, mesylate, or halide. This activated intermediate is then treated with an azide source, most commonly sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com For example, the reaction of (R)-1-(pyridin-2-yl)ethyl methanesulfonate (B1217627) with sodium azide would yield the desired (S)-2-(1-azidoethyl)pyridine.
Alternatively, the Mitsunobu reaction provides a direct route from the alcohol to the azide with the requisite inversion of configuration. masterorganicchemistry.com This reaction uses a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), in the presence of an azide source, often hydrazoic acid (HN3) or its equivalent.
Another powerful reagent for converting alcohols to azides is diphenylphosphoryl azide (DPPA). This method can be applied directly to alcohols, often under milder conditions. nih.gov The synthesis of a closely related analogue, 2-(1-azidoethyl)-5-bromopyridine, has been reported, underscoring the feasibility of this general approach within the pyridine (B92270) series. rsc.org
Table 1: Nucleophilic Substitution Methods for Azide Introduction
| Precursor | Reagents | Product Stereochemistry | Key Features | Citations |
| (R)-1-(Pyridin-2-yl)ethyl tosylate/mesylate | Sodium azide (NaN₃) | (S) | Two-step process from alcohol; proceeds with inversion (SN2). | masterorganicchemistry.com |
| (R)-1-(Pyridin-2-yl)ethan-1-ol | PPh₃, DEAD, HN₃ (Mitsunobu) | (S) | One-pot from alcohol; proceeds with inversion. | masterorganicchemistry.com |
| (R)-1-(Pyridin-2-yl)ethan-1-ol | Diphenylphosphoryl azide (DPPA) | (S) | Direct conversion of alcohol to azide. | nih.gov |
| Aldehydes/Ketones | Grignard reagent, then DPPA | Varies | One-pot conversion of carbonyl to azide without isolating alcohol. | nih.gov |
Diazotization and Subsequent Azidation Protocols
An alternative pathway to the azidoethyl group involves the diazotization of a primary amine. This method would start with 2-[(1S)-1-aminoethyl]pyridine. The primary aliphatic amine is converted into a diazonium salt using a nitrosating agent, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. organic-chemistry.org For aliphatic amines, these diazonium intermediates are generally unstable and can lead to a mixture of products. organic-chemistry.orgnih.gov
However, recent advancements have demonstrated that by carefully selecting the reaction conditions, such as using isopentyl nitrite in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), the transformation of aliphatic amines can be controlled more effectively. nih.gov Once the diazonium salt is formed, it can be displaced by an azide ion (from NaN₃) to furnish the target alkyl azide, this compound. While historically challenging for aliphatic amines compared to their aromatic counterparts, this method offers a viable synthetic route from readily available amino precursors. nih.gov
Pyridine Ring Formation and Functionalization in the Context of Azidoethyl Moieties
Instead of adding the azide group to a pyridine, an alternative paradigm involves constructing the pyridine ring from acyclic precursors that already possess the azidoethyl functionality. This approach leverages classic pyridine synthesis reactions and modern cycloaddition strategies.
Condensation-Based Pyridine Syntheses (e.g., Chichibabin, Hantzsch)
Chichibabin Pyridine Synthesis: This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives, often at high temperatures and over a catalyst. wikipedia.org To synthesize an analogue of the target compound, one could envision using an aldehyde that contains a latent or protected azidoethyl group. The reaction of such aldehydes with other carbonyl compounds and ammonia could, in principle, yield a pyridine ring bearing the desired side chain. wikipedia.orgthieme.de Research has shown that monosubstituted acetaldehydes can be successfully employed in these syntheses. thieme.de A related "abnormal" Chichibabin synthesis, which uses phenylacetaldehydes to form 3,5-diarylpyridines under harsh conditions, also exists in the literature. nih.gov
Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a multicomponent reaction that classically combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. organic-chemistry.orgwikipedia.orgchemtube3d.com The versatility of this reaction allows for the incorporation of various substituents. A synthetic strategy for an azidoethyl-substituted pyridine could involve using a β-ketoester or an aldehyde that has the azidoethyl group already incorporated into its structure. This approach would build the heterocyclic core around the key side chain.
Table 2: Condensation Strategies for Pyridine Ring Formation
| Synthesis Name | Reactant Types | Potential for Azidoethyl Group Incorporation | General Conditions | Citations |
| Chichibabin | Aldehydes, Ketones, Ammonia | Use of an aldehyde/ketone precursor bearing an azidoethyl moiety. | High temperature, oxide catalysts (e.g., Al₂O₃, SiO₂). | wikipedia.orgthieme.de |
| Hantzsch | Aldehyde, 2x β-Ketoester, Ammonia | Use of an aldehyde or β-ketoester with a pendant azidoethyl group. | Condensation followed by oxidation. | organic-chemistry.orgwikipedia.org |
Cycloaddition Approaches to Pyridine Ring Systems
Cycloaddition reactions, particularly [4+2] hetero-Diels-Alder reactions, are powerful tools for constructing six-membered heterocycles like pyridines. iitk.ac.in These reactions can involve the cycloaddition of a conjugated 1-azadiene with a dienophile. rsc.org An alternative, inverse-electron-demand Diels-Alder reaction uses electron-poor dienes, such as 1,2,4-triazines, which react with an alkene or alkyne dienophile, extrude N₂, and aromatize to the pyridine ring. acsgcipr.org
For the synthesis of this compound analogues, a diene or dienophile containing the chiral azidoethyl group would be required. The viability of carrying an azidoethyl group through such reaction sequences is supported by literature where a precursor, 5-acetyl-6-(2-azidoethyl)-4-hydroxy-4-methylhexahydropyrimidin-2-one, was synthesized en route to tetrahydropyridine (B1245486) systems. researchgate.net This demonstrates that the azidoethyl moiety is compatible with the conditions required for these complex ring-forming transformations.
Functionalization and Derivatization of Pre-formed Pyridine Rings
This strategy is arguably one of the most straightforward approaches, where the 1-azidoethyl group is constructed on a pre-existing pyridine ring. A common method involves the nucleophilic addition of an organometallic reagent to a carbonyl compound.
A practical sequence starts with the metalation of pyridine. For instance, 2-bromopyridine (B144113) can be lithiated using n-butyllithium (nBuLi) at low temperatures to form 2-lithiopyridine. This potent nucleophile can then be reacted with acetaldehyde (B116499) to produce the racemic alcohol, 1-(pyridin-2-yl)ethan-1-ol. mdpi.com This racemic alcohol can either be resolved to obtain the desired (R)-enantiomer (for subsequent inversion to the (S)-azide) or used to produce the racemic azide. The conversion of the alcohol to the azide then follows the nucleophilic substitution protocols described in section 2.1.1.
Stereoselective Synthesis of the 1-Azidoethyl Stereocenter
The introduction of a stereochemically defined azidoethyl group at the 2-position of a pyridine ring requires precise control over the reaction's stereochemical outcome. Several powerful strategies have been developed to achieve this, ranging from the use of chiral auxiliaries and catalysts to the resolution of racemic mixtures and diastereoselective approaches.
Asymmetric Induction Strategies Utilizing Chiral Auxiliaries or Catalysts
Asymmetric induction is a foundational strategy where a chiral entity guides the formation of a new stereocenter. wikipedia.org This can be achieved using either stoichiometric chiral auxiliaries or catalytic amounts of a chiral catalyst.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is subsequently removed to yield the enantiomerically enriched product. numberanalytics.comdu.ac.in For the synthesis of chiral pyridine derivatives, auxiliaries like Evans' oxazolidinones and camphor-based auxiliaries have proven effective in various transformations. du.ac.inresearchgate.netmetu.edu.tr For instance, an achiral pyridine substrate can be attached to a chiral auxiliary, which then directs the diastereoselective addition of a nucleophile before being cleaved, affording the chiral product. du.ac.in Camphor-based chiral auxiliaries, known for their effectiveness, have been used to prepare chiral pyridines fused to the camphor (B46023) skeleton. metu.edu.tr
Chiral Catalysts: The use of chiral catalysts is a more atom-economical approach to asymmetric synthesis. numberanalytics.comslideshare.net Chiral catalysts, often metal complexes with chiral ligands, create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.comnumberanalytics.com The development of effective chiral catalysts for pyridine synthesis is an active area of research, with a focus on overcoming the challenges posed by the pyridine substrate. chim.it Successful examples include the use of chiral N,N'-dioxides in catalytic asymmetric reactions and peptide-based catalysts for enantioselective N-oxidation of pyridines. chemistryviews.orgscispace.com
| Catalyst/Auxiliary Type | Example | Application | Key Feature |
| Chiral Auxiliary | Evans' Oxazolidinone | Asymmetric Aldol Reactions | Reversibly attached to induce diastereoselectivity. du.ac.in |
| Chiral Auxiliary | Camphor-based Auxiliary | Synthesis of Chiral Pyridines | Effective in directing stereoselective transformations. metu.edu.tr |
| Chiral Catalyst | Chiral N,N'-Dioxide-Metal Complex | Asymmetric Cycloadditions | Creates a chiral environment for the reaction. acs.org |
| Chiral Catalyst | Peptide-based Catalyst | Enantioselective Pyridine N-Oxidation | Biomolecule-inspired catalyst for desymmetrization. chemistryviews.org |
Kinetic Resolution Approaches for Racemic Azido (B1232118) Precursors
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.orguni-graz.at This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. wikipedia.org
Enzymatic kinetic resolution is a particularly powerful technique. nih.govunipd.it Lipases, for example, are widely used for the resolution of racemic alcohols and amines through enantioselective acylation. unipd.itnih.govalmacgroup.com In the context of synthesizing this compound, a racemic precursor, such as 2-(1-hydroxyethyl)pyridine, could be resolved using a lipase. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The unreacted enantiomer could then be converted to the desired (S)-azide.
Dynamic kinetic resolution (DKR) is an advancement of this method where the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. wikipedia.orgnih.govmdpi.com This often involves a combination of an enzyme for the resolution and a chemical catalyst for the racemization. nih.gov
| Resolution Method | Catalyst/Reagent | Substrate Type | Outcome |
| Kinetic Resolution | Lipase | Racemic Alcohol/Amine | Separation of enantiomers via selective acylation. unipd.italmacgroup.com |
| Dynamic Kinetic Resolution | Enzyme + Racemization Catalyst | Racemic Alcohol/Amine | Theoretical 100% yield of a single enantiomer. nih.govmdpi.com |
Diastereoselective Pathways through Chiral Aziridine (B145994) or Related Heterocyclic Intermediates
Diastereoselective reactions involve the conversion of a chiral starting material into a product with a new stereocenter, where the stereochemical outcome is influenced by the existing chirality. This approach can be highly effective for synthesizing specific diastereomers.
The use of chiral aziridines as intermediates offers a versatile route to enantiomerically enriched compounds. acs.orgclockss.org Aziridines can undergo ring-opening reactions with nucleophiles, such as azide, in a stereospecific manner. For example, a chiral aziridine derived from a pyridine precursor could be opened with an azide source to introduce the azido group with a defined stereochemistry. The diastereoselectivity of such reactions can be very high. acs.org The synthesis of chiral aziridines themselves can be achieved through various methods, including the reaction of chiral imines with sulfur ylides or copper-catalyzed diastereoselective radical aminotrifluoromethylation of alkenes. clockss.orgrsc.org
The ring-opening of meso-aziridines with nucleophiles, including azides, catalyzed by chiral magnesium complexes, is another powerful strategy for the asymmetric synthesis of chiral diamines and related structures. rsc.org
| Intermediate | Reaction Type | Key Feature |
| Chiral Aziridine | Nucleophilic Ring-Opening | Stereospecific introduction of the azide group. acs.orgclockss.org |
| meso-Aziridine | Asymmetric Ring-Opening | Desymmetrization to form chiral products. rsc.org |
Asymmetric Catalytic Methodologies for Chiral Pyridine Derivatives
The direct asymmetric catalysis on pyridine substrates presents a significant challenge due to the Lewis basicity of the pyridine nitrogen, which can deactivate many catalysts. chim.it Despite this, several effective catalytic asymmetric reactions have been developed.
These methods include:
Catalytic Asymmetric Reduction: The reduction of pyridyl ketones using chiral catalysts can produce chiral alcohols, which can then be converted to the corresponding azides. For example, Noyori's work on the hydrogenation of pyridyl ketones using a trans-RuCl2[(R)-xylBINAP]-[(R)-daipen] catalyst is a notable example. chim.it
Catalytic Asymmetric Addition to Unsaturated Bonds: The addition of organometallic reagents or other nucleophiles to alkenyl pyridines or pyridyl imines, catalyzed by chiral metal complexes, can create a chiral center adjacent to the pyridine ring. chim.it
Catalytic Asymmetric C-H Functionalization: The direct functionalization of a C-H bond adjacent to the pyridine ring with a chiral catalyst offers a highly atom-economical route to chiral pyridine derivatives. chim.it
| Catalytic Method | Substrate | Catalyst Example | Product Type |
| Asymmetric Reduction | Pyridyl Ketone | trans-RuCl2[(R)-xylBINAP]-[(R)-daipen] | Chiral Alcohol chim.it |
| Asymmetric Conjugate Addition | Alkenyl Pyridine | Rhodium/Chiral Ligand | Chiral Pyridine Derivative chim.it |
| Asymmetric C-H Functionalization | Alkenyl Pyridine | Iridium/Chiral Ligand | Chiral Pyridine Derivative chim.it |
Multi-component and Cascade Reactions Towards this compound Derivatives
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. organic-chemistry.orgtcichemicals.com Cascade reactions, on the other hand, involve a sequence of intramolecular reactions triggered by a single event.
For the synthesis of this compound derivatives, an MCR approach could potentially assemble the core structure in a single, highly convergent step. For instance, isocyanide-based MCRs, like the Groebke–Blackburn–Bienaymé (GBB) reaction, are known to produce imidazo[1,2-a]pyridines. mdpi.com By incorporating a component with an azide functionality, it is possible to synthesize azide-functionalized pyridine derivatives in one pot. mdpi.com
Cascade reactions can also provide rapid access to complex chiral structures. For example, a catalytic asymmetric tandem cyclization of azadienes and ortho-alkynylnaphthols has been developed to synthesize 1,2-dihydrobenzofuro[3,2-b]pyridines with both axial and central chirality in high yields and excellent stereoselectivities. acs.org While not directly producing this compound, such strategies highlight the power of cascade reactions in constructing complex chiral heterocyclic systems.
| Reaction Type | Key Feature | Example |
| Multi-component Reaction | High efficiency and atom economy. organic-chemistry.orgtcichemicals.com | Groebke–Blackburn–Bienaymé (GBB) reaction for azide-functionalized imidazo[1,2-a]pyridines. mdpi.com |
| Cascade Reaction | Formation of multiple bonds in a single operation. | Catalytic asymmetric tandem cyclization to form complex chiral pyridines. acs.org |
Mechanistic Investigations of Reactions Involving 2 1s 1 Azidoethyl Pyridine
Mechanisms of Azide (B81097) Group Formation and Chemical Transformations
The introduction of the azide functionality to create 2-[(1S)-1-azidoethyl]pyridine and its subsequent transformations are governed by fundamental organic reaction mechanisms.
The primary route for synthesizing chiral azides like this compound involves the nucleophilic substitution (SN2) of a suitable precursor. Typically, the corresponding chiral alcohol, (S)-1-(pyridin-2-yl)ethanol, is the starting material. The hydroxyl group is first converted into a better leaving group, such as a tosylate, mesylate, or halide. Subsequently, treatment with an azide source, commonly sodium azide (NaN₃), proceeds via an SN2 mechanism. This reaction results in the inversion of stereochemistry at the chiral center. Therefore, to obtain the (S)-azide, the starting material must be the (R)-alcohol. The reaction's efficiency is dependent on the choice of solvent and leaving group to maximize the rate of substitution and minimize elimination side reactions.
Beyond its role as a precursor to other functional groups, the azide in this compound can undergo various chemical transformations. A principal reaction is the Staudinger reduction. This reaction involves treating the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. rsc.org Subsequent hydrolysis of this intermediate yields a primary amine, in this case, (S)-1-(pyridin-2-yl)ethanamine, with retention of configuration. This transformation is a mild and efficient method for converting azides to amines. rsc.org
Another potential, though less common for this specific substrate, transformation is the Curtius rearrangement of a related acyl azide, which upon heating, rearranges to an isocyanate. masterorganicchemistry.com This highlights the versatility of the azide group in synthetic chemistry.
Reaction Pathways in Click Chemistry Involving the Azido (B1232118) Functionality
The azide group is a cornerstone of click chemistry, a class of reactions known for their high efficiency, reliability, and biocompatibility. tcichemicals.com The behavior of this compound in these reactions is significantly influenced by its unique structural features.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. organic-chemistry.org The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the organic azide. wiley-vch.de The reaction culminates in a six-membered copper metallacycle that rearranges to the stable triazole product upon protonolysis. organic-chemistry.org
However, the presence of the pyridine (B92270) ring adjacent to the azidoethyl group in this compound introduces a significant mechanistic modification. This structural motif allows the molecule to act as a chelating ligand. Crystal structures of similar compounds, such as 2-(2-azidoethyl)pyridine (B2709095) with Cu(II), have confirmed the chelation of the copper ion by both the pyridine nitrogen and a nitrogen atom of the azide group. mdpi.com This pre-coordination of the azide to the copper center has a profound accelerating effect on the reaction rate. mdpi.com
In this chelation-assisted mechanism, the interaction between the copper catalyst and the chelating azide can occur before the formation of the copper acetylide. This rapid interaction makes the deprotonation of the terminal alkyne the rate-determining step of the catalytic cycle, a departure from the standard mechanism where the association of the azide with the copper acetylide is often considered rate-limiting. mdpi.com This chelation-driven rate enhancement makes pyridyl-containing azides like this compound highly reactive partners in CuAAC reactions.
Table 1: Comparison of Standard and Chelation-Assisted CuAAC Mechanisms
| Feature | Standard CuAAC Mechanism | Chelation-Assisted CuAAC Mechanism (with this compound) |
|---|---|---|
| Initial Step | Formation of a copper(I) acetylide. | Coordination of Cu(I) by the pyridine and azide nitrogens. |
| Azide Role | Acts as a reacting substrate. | Acts as both a reacting substrate and an accelerating ligand. |
| Rate-Determining Step | Often the association of the azide with the Cu-acetylide complex. | Deprotonation of the terminal alkyne by a base. mdpi.com |
| Reaction Rate | Standard | Accelerated |
| Key Intermediate | Dinuclear copper acetylide complex. | Chelated copper-azide complex. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that utilizes the high ring strain of a cyclooctyne (B158145) to facilitate cycloaddition with an azide. The reaction proceeds through a concerted [3+2] dipolar cycloaddition mechanism, releasing the ring strain as the driving force. wikipedia.org
When a chiral azide such as this compound reacts with a prochiral or chiral strained alkyne (e.g., bicyclononyne, BCN), the formation of diastereomeric triazole products is possible. lenus.ie The stereochemical outcome is determined by the transition state energetics. The two faces of the alkyne are diastereotopic with respect to the incoming chiral azide. The bulky and electronically distinct pyridylethyl group of the azide will preferentially approach the strained alkyne from the less sterically hindered face, leading to one major diastereomer. The exact ratio of products depends on the specific structures of both the azide and the cyclooctyne, as subtle steric and electronic interactions in the transition state dictate the facial selectivity of the cycloaddition.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Studies
Mechanistic Aspects of Stereoselectivity in Synthetic Routes
The "(1S)" designation in this compound is crucial, and establishing this specific stereocenter is a key challenge. The principles of asymmetric synthesis govern both the creation of this chiral center and its influence on subsequent reactions.
The stereocenter in this compound is typically installed by the enantioselective synthesis of its precursor, (S)-1-(pyridin-2-yl)ethanol. This is commonly achieved through the asymmetric reduction of the prochiral ketone, 2-acetylpyridine. Catalytic asymmetric transfer hydrogenation using a chiral transition metal complex, such as a Ru(II) or Rh(III) catalyst with a chiral ligand, is a highly effective method.
The enantioselectivity of these reductions is explained by analyzing the diastereomeric transition states. The chiral catalyst and the ketone substrate form a complex, and the delivery of the hydride to one of the two enantiotopic faces of the carbonyl group proceeds through the transition state of lower energy. For instance, in models involving chiral amino alcohol ligands, the catalyst creates a rigid chiral pocket. The substrate orients itself to minimize steric clashes between its larger group (the pyridine ring) and the bulky components of the chiral ligand. This preferred orientation exposes one face of the carbonyl for hydride attack, leading to the preferential formation of one enantiomer of the alcohol. The predictability of these reactions relies on well-established transition state models that account for steric and electronic interactions.
Table 2: Example Data for Asymmetric Synthesis of Chiral Amines via N-H Insertion This table illustrates the high degree of enantiocontrol achievable in asymmetric synthesis, a principle applicable to the synthesis of precursors for this compound. The data is adapted from a study on co-catalyzed carbene N-H insertion. nih.gov
| Entry | Catalyst System | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| 1 | Rh₂(OAc)₄ / Chiral Urea C4 | 91 | 75:25 |
| 2 | Rh₂(OAc)₄ / Chiral Thiourea C5 | 95 | 86:14 |
| 3 | Rh₂(OAc)₄ / Chiral Squaramide C6 | >99 | 93:7 |
| 4 | Rh₂(OAc)₄ / Chiral Squaramide C7 | >99 | 98:2 |
Once synthesized, this compound can itself serve as a chiral ligand in asymmetric catalysis. The combination of the pyridine nitrogen, a strong coordinating atom, and the nearby stereocenter creates a valuable bidentate chiral ligand scaffold.
When this molecule coordinates to a metal center, it forms a C₁-symmetric chiral complex. This complex can then catalyze reactions involving prochiral substrates. The mechanism of asymmetric induction relies on chiral recognition in the transition state. The chiral ligand environment creates diastereomeric transition states when the catalyst interacts with the substrate. metu.edu.trmsu.edu The steric bulk of the ethyl group and the specific conformation adopted upon chelation force the incoming substrate to bind in a preferred orientation to minimize non-bonded interactions. This selective binding predetermines the face of the substrate that will undergo chemical transformation, leading to the formation of one enantiomer of the product in excess. The effectiveness of the asymmetric induction depends on the rigidity of the metal-ligand complex and the magnitude of the energy difference between the competing diastereomeric transition states. inflibnet.ac.in
Transition State Analysis in Enantioselective Transformations
Exploration of Other Reactive Modes: Radical, Ionic, and Concerted Pathways
Detailed mechanistic studies specifically investigating the radical, ionic, and concerted reaction pathways of This compound are not extensively documented in publicly available scientific literature. While the reactivity of the pyridine ring and the azide functional group are well-established in organic chemistry, specific experimental and computational data for this particular chiral compound, including reaction kinetics, intermediate characterization, and product distribution under different mechanistic conditions, remain scarce.
However, by drawing parallels with related structures and general principles of chemical reactivity, a speculative exploration of its potential behavior under radical, ionic, and concerted conditions can be outlined. It is crucial to emphasize that the following discussion is based on established reactivity patterns of similar chemical moieties and does not represent experimentally verified findings for This compound .
Radical Pathways:
The generation of radical species from This compound could potentially be initiated by thermal or photochemical means. Homolytic cleavage of the C-N₃ bond would be a likely primary step, leading to the formation of a nitrogen molecule and a pyridylethyl radical. The stability of this radical would be influenced by the adjacent pyridine ring and the methyl group.
A plausible subsequent reaction is intramolecular radical cyclization. The radical center on the ethyl chain could attack the electron-deficient pyridine ring, a process analogous to the Minisci reaction, which involves the addition of a nucleophilic radical to a protonated heterocycle. The regioselectivity of such an attack would be a key point of investigation, with positions C3, C5, and C6 of the pyridine ring being potential sites for cyclization.
The general mechanism for radical reactions often involves initiation, propagation, and termination steps. youtube.comlibretexts.org For instance, a radical initiator could abstract a hydrogen atom, or light could induce homolytic cleavage to start a chain reaction. youtube.com
Ionic Pathways:
Ionic reactions involving This compound could proceed through several mechanisms. The azide group can act as a leaving group in nucleophilic substitution reactions, particularly if the nitrogen atom of the pyridine ring is protonated or quaternized, which would enhance the electrophilicity of the benzylic-type carbon.
Alternatively, the azide could participate in electrophilic addition reactions. Protonation of the terminal nitrogen of the azide group could be followed by the loss of hydrazoic acid, generating a stabilized secondary carbocation adjacent to the pyridine ring. This cation would then be susceptible to attack by various nucleophiles. The stereochemical outcome of such reactions would be of significant interest, given the chiral nature of the starting material.
Ionic equations are used to represent reactions involving ions in solution, distinguishing between spectator ions and those that participate in the reaction. libretexts.orgstolaf.eduyoutube.com The formation of charged intermediates is a hallmark of ionic reaction mechanisms. lecturio.comyoutube.com
Concerted Pathways:
Concerted reactions are characterized by the simultaneous breaking and forming of bonds within a single transition state. wikipedia.orgyoutube.comebsco.combyjus.com For This compound , the most probable concerted reaction would be a 1,3-dipolar cycloaddition, a hallmark of azide chemistry. In this pericyclic reaction, the azide functional group would act as a 1,3-dipole, reacting with a suitable dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring, a triazoline or triazole, respectively.
The stereospecificity of such cycloadditions is a key feature of concerted mechanisms. msu.edu The reaction of the chiral azide with a prochiral dipolarophile could lead to the diastereoselective formation of new stereocenters. The regioselectivity of the cycloaddition would be governed by the electronic and steric properties of both the azide and the dipolarophile, as described by frontier molecular orbital theory.
Another potential, though likely less favorable, concerted pathway could involve an electrocyclic reaction if a suitable conjugated system could be formed from the starting material through a preliminary transformation.
Hypothetical Research Data:
Without experimental data, any presented table would be purely illustrative. A hypothetical study on the thermal decomposition of This compound might explore the product distribution under different conditions to infer the dominant mechanism.
Table 1: Hypothetical Product Distribution in the Thermolysis of this compound
| Entry | Solvent | Temperature (°C) | Major Product(s) | Proposed Pathway |
| 1 | Toluene | 110 | 2-vinylpyridine, Nitrogen | Ionic (Elimination) |
| 2 | Benzene, AIBN | 80 | Dihydropyrido[1,2-a]indole derivatives | Radical (Cyclization) |
| 3 | Acetonitrile | 80 | 2-(1-acetamidoethyl)pyridine | Ionic (Ritter-type reaction) |
This table is for illustrative purposes only and is not based on experimental results.
Further experimental and computational studies are necessary to elucidate the precise mechanistic behavior of This compound under various reaction conditions. Such research would provide valuable insights into its reactivity and potential applications in synthetic organic chemistry.
Reactivity and Transformational Chemistry of 2 1s 1 Azidoethyl Pyridine
Reactivity of the Azide (B81097) Functionality
The azide group (-N₃) is a high-energy, versatile functional group known for its participation in a variety of powerful chemical transformations. In 2-[(1S)-1-azidoethyl]pyridine, this group serves as a linchpin for cycloadditions, ligations, and other reactions.
Organic azides are archetypal 1,3-dipoles and readily undergo 1,3-dipolar cycloaddition reactions with various unsaturated systems, known as dipolarophiles, to form five-membered heterocyclic rings. uiowa.edu The most prominent of these is the Huisgen azide-alkyne cycloaddition, which yields a 1,2,3-triazole ring. organic-chemistry.org
The reaction of this compound with an alkyne can proceed via two main pathways:
Thermal Huisgen Cycloaddition: When heated, this compound will react with an alkyne to form a 1,2,3-triazole. This reaction, however, often requires elevated temperatures and typically results in a mixture of regioisomers (the 1,4- and 1,5-disubstituted triazoles) when an asymmetric alkyne is used. organic-chemistry.orgwikipedia.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A more controlled and widely used variant is the copper(I)-catalyzed reaction, a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction proceeds under mild conditions, often at room temperature and in aqueous solvents, and exhibits high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. wikipedia.orgnih.gov The azide group in this compound is well-suited for this transformation, providing a reliable method for conjugation. vulcanchem.com
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): An alternative catalytic system using ruthenium provides access to the complementary 1,5-regioisomer of the triazole product, further enhancing the synthetic utility of the azide functionality.
| Reaction Type | Catalyst | Conditions | Primary Product | Key Features |
| Thermal Huisgen Cycloaddition | None | High Temperature | Mixture of 1,4- and 1,5-triazoles | Low regioselectivity. organic-chemistry.orgwikipedia.org |
| Copper(I)-Catalyzed (CuAAC) | Cu(I) salts | Room Temperature | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, cornerstone of click chemistry. organic-chemistry.orgwikipedia.org |
| Ruthenium-Catalyzed (RuAAC) | Ru complexes | Varies | 1,5-disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC. |
The reaction of the azide in this compound with a phosphine (B1218219), such as triphenylphosphine (B44618), is central to two important transformations: the Staudinger ligation and the aza-Wittig reaction.
The initial step in both processes is the reaction of the azide with the phosphine to form a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to produce an iminophosphorane (also known as an aza-ylide). wikipedia.orgorganic-chemistry.org
Staudinger Ligation/Reduction: In the presence of water, the iminophosphorane intermediate is hydrolyzed to yield a primary amine and a phosphine oxide. wikipedia.org This process, known as the Staudinger reduction, offers a very mild method for converting the azido (B1232118) group of this compound into an amino group, 2-[(1S)-1-aminoethyl]pyridine. organic-chemistry.org The Staudinger ligation is a modification where the phosphine reagent contains an intramolecularly-placed ester. This allows for the formation of a stable amide bond, a powerful technique for bioconjugation. wikipedia.org
Aza-Wittig Reaction: The iminophosphorane generated from this compound can react with carbonyl compounds (aldehydes or ketones) in a process analogous to the standard Wittig reaction. wikipedia.orgbeilstein-journals.org This aza-Wittig reaction results in the formation of an imine and a phosphine oxide, providing a route to construct new carbon-nitrogen double bonds. wikipedia.org The reaction can be performed in a one-pot sequence where the azide, phosphine, and carbonyl compound are combined. wikipedia.orgmdpi.com
The azide functional group is electronically complex and can react with both nucleophiles and electrophiles.
Nucleophilic Character: The terminal nitrogen atom (Nγ) of the azide group is mildly nucleophilic. researchgate.net This allows it to participate in reactions such as the formation of the phosphazide in the Staudinger reaction. wikipedia.org The azide ion (N₃⁻) itself is considered an excellent nucleophile and is often used in Sₙ2 reactions to introduce the azide functionality.
Electrophilic Character: The central nitrogen atom (Nβ) of the azide is electrophilic and can be attacked by strong nucleophiles. gcwgandhinagar.com However, reactions involving the azide group as an electrophile are less common than those that exploit its nucleophilic or dipolar nature.
Staudinger Ligation and Aza-Wittig Reactions
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. imperial.ac.uknumberanalytics.com This electronic character makes it generally unreactive toward electrophiles but susceptible to attack by nucleophiles. wikipedia.orgimperial.ac.uk The presence of the 2-alkyl substituent slightly influences this reactivity.
The pyridine ring is significantly deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orgimperial.ac.uk Two main factors contribute to this low reactivity:
The electronegative nitrogen atom inductively withdraws electron density from the ring carbons, making them less nucleophilic. imperial.ac.uk
Under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the basic nitrogen atom is protonated, forming a pyridinium (B92312) ion. This places a positive charge on the nitrogen, further deactivating the ring towards attack by electrophiles. imperial.ac.uk
For this compound, electrophilic substitution is therefore difficult and requires harsh conditions. wikipedia.org If substitution is forced, it occurs preferentially at the C3 or C5 positions, as attack at these positions avoids placing a positive charge on the adjacent nitrogen in the resonance structures of the reaction intermediate. wikipedia.org Friedel-Crafts alkylation and acylation reactions are generally not feasible as the Lewis acid catalyst coordinates to the nitrogen atom. Ring activation can be achieved by first converting the pyridine to a pyridine-N-oxide, which promotes substitution at the 2- and 4-positions. wikipedia.orgimperial.ac.uk
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which bear a partial positive charge. imperial.ac.uknumberanalytics.com
Direct Nucleophilic Addition: Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds) and amides, can add directly to the pyridine ring of this compound. Attack would be expected to occur at the C6 position, as the C2 position is sterically hindered by the azidoethyl group. The classic Chichibabin reaction, which uses sodium amide (NaNH₂) to introduce an amino group at the 2-position, is a well-known example of this reactivity. wikipedia.org
Activation via N-Functionalization: The reactivity of the pyridine ring towards nucleophiles is dramatically enhanced by functionalizing the nitrogen atom to create a pyridinium salt. Alkylation or acylation of the nitrogen in this compound would make the ring highly electrophilic. These activated pyridinium salts are readily attacked by a wider range of nucleophiles, typically at the C2 or C4 positions, leading to the formation of dihydropyridine (B1217469) derivatives. uiowa.edu
| Reaction Type | Reagent Type | Expected Position of Attack | Notes |
| Electrophilic Aromatic Substitution | Electrophiles (e.g., NO₂⁺) | C3, C5 | Requires harsh conditions; ring is deactivated. wikipedia.org |
| Nucleophilic Addition | Strong Nucleophiles (e.g., R-Li, NaNH₂) | C6 (preferred), C2 | Ring is inherently susceptible to nucleophiles. imperial.ac.uk |
| Nucleophilic Addition to Pyridinium Salt | Weaker Nucleophiles | C2, C4, C6 | N-alkylation or N-acylation activates the ring for attack. uiowa.edu |
Formation of Lewis Acid Adducts and Quaternization of Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound allows it to function as a Lewis base, reacting with Lewis acids to form adducts. latech.edulibretexts.orgwikipedia.org A Lewis acid is a chemical species that can accept an electron pair from a Lewis base, resulting in the formation of a coordinate covalent bond and a new species known as a Lewis acid-base adduct. libretexts.orgwikipedia.org For instance, pyridine can react with Lewis acids like boron trifluoride (BF₃) or aluminum chloride (AlCl₃). libretexts.orgwikipedia.org The formation of these adducts can influence the electron density of the pyridine ring and the reactivity of its substituents.
Furthermore, the pyridine nitrogen can undergo quaternization, a reaction where it is alkylated to form a quaternary ammonium (B1175870) salt. mdpi.commdpi.comresearchgate.net This transformation is typically achieved by treating the pyridine derivative with an alkyl halide, such as methyl iodide. researchgate.net The resulting pyridinium salt exhibits increased water solubility and altered biological activity compared to the parent pyridine. mdpi.com The efficiency of quaternization can be influenced by steric hindrance around the nitrogen atom. For example, the presence of a methyl group at the C-2 position of the pyridine ring can lower the yield of the quaternization reaction. mdpi.com Microwave irradiation has been shown to significantly accelerate quaternization reactions and improve yields compared to conventional heating methods. researchgate.net
Table 1: Quaternization Reactions of Pyridine Derivatives
| Pyridine Derivative | Reagent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Quinine ester with pyridine fragment | Methyl iodide | - | Diiodomethylate | 94-98% | mdpi.com |
| Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside-5-yl) tosylate | Pyridine | 70 °C, 14 days | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | 78% | mdpi.com |
| Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside-5-yl) tosylate | 2-Methylpyridine | 70 °C, 14 days | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-2-methylpyridinium tosylate | 31% | mdpi.com |
| Nicotinamide | Methyl iodide / Substituted 2-bromoacetophenones | Microwave irradiation | Quaternary salts | Up to 98% | researchgate.net |
Transformations of the Chiral Azidoethyl Side Chain
The chiral azidoethyl side chain of this compound is a versatile functional group that can undergo various transformations, providing access to a range of valuable chiral molecules.
The azide group can be selectively reduced to a primary amine, a crucial transformation in organic synthesis as it provides a pathway to chiral amines. nottingham.ac.uksigmaaldrich.comtdx.cat This reduction can be achieved using various reagents and methods, allowing for high chemoselectivity where the azide is reduced in the presence of other reducible functional groups. researchgate.netorganic-chemistry.org
Common methods for azide reduction include:
Staudinger Reduction: This classic method involves the reaction of the azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane, which is then hydrolyzed to the amine. nottingham.ac.ukmdpi.com
Catalytic Hydrogenation: Hydrogenolysis using catalysts like palladium on carbon (Pd/C) is an effective method for reducing azides to amines. mdpi.com The presence of certain inhibitors can prevent the reduction of other sensitive groups, such as benzyl (B1604629) ethers. organic-chemistry.org
Hydride Reagents: Reagents like dichloroborane-dimethyl sulfide (B99878) (BHCl₂·SMe₂) have been shown to be highly effective and chemoselective for azide reduction. researchgate.net This method is advantageous as it does not require metal catalysts or high-pressure equipment. researchgate.net Other reagents such as sodium borohydride (B1222165) in the presence of catalysts or dichloroindium hydride can also be used. organic-chemistry.org
The choice of reducing agent is critical for achieving the desired chemoselectivity, especially when the molecule contains other sensitive functional groups. researchgate.net
Table 2: Reagents for Chemoselective Azide Reduction
| Reagent/Method | Key Features | Reference |
|---|---|---|
| Triphenylphosphine (Staudinger Reaction) | Forms an iminophosphorane intermediate. | nottingham.ac.ukmdpi.com |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Effective for converting azides to amines. | mdpi.com |
| Dichloroborane-dimethyl sulfide (BHCl₂·SMe₂) | Highly chemoselective, rapid reaction, high yields. | researchgate.net |
| Sodium borohydride (NaBH₄) with catalyst | Mild conditions, excellent yields for various azides. | organic-chemistry.org |
| Dichloroindium hydride (InCl₂H) | Chemoselective reduction under mild conditions. | organic-chemistry.org |
The chiral amine obtained from the reduction of this compound serves as a valuable intermediate for further functionalization. The primary amine can be transformed into a variety of other functional groups, or the stereocenter can be incorporated into more complex molecular architectures.
For instance, the chiral amine can be used in the synthesis of more complex heterocyclic systems. The amino group can participate in cyclization reactions to form new rings, or it can be used as a handle to attach other molecular fragments. The development of methods for the asymmetric synthesis of functionalized pyridine derivatives is an active area of research. nih.gov
The amino group can also be protected, for example, with a tert-butoxycarbonyl (Boc) group, to allow for selective reactions at other positions of the molecule. This protected amine can then be deprotected at a later stage of the synthesis. orgsyn.org The ability to perform these transformations while retaining the stereochemical integrity of the chiral center is crucial for the synthesis of enantiomerically pure compounds.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Boron trifluoride |
| Aluminum chloride |
| Methyl iodide |
| Diiodomethylate |
| N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate |
| N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-2-methylpyridinium tosylate |
| Nicotinamide |
| Triphenylphosphine |
| Palladium on carbon |
| Dichloroborane-dimethyl sulfide |
| Sodium borohydride |
| Dichloroindium hydride |
| tert-butoxycarbonyl |
Applications in Asymmetric Synthesis and Chiral Building Block Chemistry
2-[(1S)-1-azidoethyl]pyridine as a Chiral Auxiliary in Organic Reactions
While chiral auxiliaries are a cornerstone of asymmetric synthesis, temporarily inducing stereocontrol in a reaction, the available scientific literature does not indicate the direct use of this compound in this capacity. Instead, its principal contribution is as a stable, storable source of chirality that is transformed into a permanent feature of a target molecule, most notably chiral ligands. Its role is therefore more accurately described as a chiral building block or intermediate rather than a transient chiral auxiliary.
Precursor for Enantiopure Pyridine-Containing Amine Derivatives
The most critical function of this compound is its role as a precursor to the enantiopure primary amine, (1S)-1-(pyridin-2-yl)ethanamine. The azide (B81097) group can be selectively reduced to an amine using standard chemical methods, such as catalytic hydrogenation (e.g., with H₂/Pd-C) or with reagents like triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction). This transformation is typically high-yielding and proceeds without racemization, preserving the stereochemical integrity of the chiral center.
The resulting (1S)-1-(pyridin-2-yl)ethanamine is a highly valuable chiral building block. The presence of a stereogenic center adjacent to the coordinating nitrogen atom of the pyridine (B92270) ring makes it an ideal starting material for the synthesis of a wide array of chiral ligands. This amine serves as the foundational element upon which more elaborate ligand scaffolds are constructed.
Role in the Stereocontrolled Construction of Complex Chiral Architectures
By providing a reliable synthetic route to (1S)-1-(pyridin-2-yl)ethanamine and its derivatives, this compound plays a crucial role in the stereocontrolled construction of complex chiral architectures. These architectures are primarily the chiral ligands themselves, which possess well-defined three-dimensional structures essential for inducing enantioselectivity in metal-catalyzed reactions. The synthesis of these ligands is a form of stereocontrolled construction, where the chirality originating from the azide precursor dictates the final geometry of the ligand and, consequently, the stereochemical pathway of the catalyzed reaction.
Design and Application of Derived Chiral Ligands for Asymmetric Catalysis
The chiral amine obtained from this compound is the cornerstone for several classes of "privileged" ligands, so-named for their effectiveness across a broad spectrum of asymmetric reactions. These ligands coordinate with metal centers to create a chiral environment that forces a reaction to proceed with high enantioselectivity.
Pyridine-bisoxazoline (PYBOX) ligands are C₂-symmetric, tridentate ligands that have proven highly effective in a multitude of asymmetric catalytic reactions. nih.govnih.gov The synthesis of PYBOX ligands often involves the condensation of a chiral amino alcohol with a pyridine dinitrile, such as pyridine-2,6-dicarbonitrile. csic.es The requisite chiral amino alcohol can be synthesized from the amine derived from this compound.
These ligands form stable complexes with various transition metals, creating a well-defined chiral pocket around the metal center. nih.gov This structure is highly effective at controlling the facial selectivity of substrate approach. One-pot methods using zinc triflate as a catalyst have been developed for the efficient synthesis of PYBOX ligands from chiral β-amino alcohols. csic.esresearchgate.net
Table 1: Selected Applications of PYBOX Ligands in Asymmetric Catalysis
| Reaction Type | Metal Catalyst | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Negishi Cross-Coupling | Nickel | High | nih.gov |
| Hydrosilylation of Ketones | Ruthenium | High | |
| Friedel-Crafts Alkylation | Nickel(II) | Up to 99% |
This table presents representative data and is not exhaustive.
Pyridine-Oxazoline (PyOX) ligands are another important class of bidentate N,N-ligands derived from chiral pyridine precursors. Their synthesis typically involves the cyclization of a chiral amino alcohol with a derivative of 2-cyanopyridine. The unique electronic and steric properties of PyOX ligands, arising from the combination of a π-accepting pyridine ring and a chiral oxazoline (B21484) ring, have made them increasingly popular for developing new and efficient asymmetric methodologies. dicp.ac.cn
An efficient flow-route synthesis for PyOX ligands has been developed, highlighting their importance and the need for scalable production methods. The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize performance for specific reactions.
Table 2: Selected Applications of PyOX Ligands in Asymmetric Catalysis
| Reaction Type | Metal Catalyst | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Palladium-Catalyzed Allylic Alkylation | Palladium | High | |
| Acetoxylative Cyclization | Palladium | Excellent | dicp.ac.cn |
| Asymmetric Hydrogenation | Ruthenium | Excellent |
This table presents representative data and is not exhaustive.
The versatility of the chiral pyridine scaffold extends beyond PYBOX and PyOX ligands. Researchers have developed a variety of other ligand systems to tackle different challenges in asymmetric catalysis.
Chiral Pyridine–Aminophosphine Ligands: These ligands have been successfully synthesized from chiral 2-(pyridin-2-yl)-substituted tetrahydroquinoline scaffolds and applied in the asymmetric hydrogenation of various substrates with high yields and enantioselectivities. rsc.org
Chiral Pyridyl Phosphinite and Phosphite Ligands: Synthesized from chiral pyridyl alcohols, these P,N-ligands have been evaluated in palladium-catalyzed allylic alkylations, demonstrating the influence of the ligand's electronic properties on enantioselectivity.
Planar-Chiral Oxazole-Pyridine Ligands: A novel class of ligands based on a [2.2]paracyclophane backbone has been developed, showing excellent performance in palladium-catalyzed asymmetric cyclizations. dicp.ac.cn
The continuous innovation in ligand design, stemming from versatile building blocks like this compound, underscores the enduring importance of pyridine-derived chiral ligands in the ongoing quest for new and powerful methods in asymmetric synthesis.
Applications in Click Chemistry and Advanced Chemical Methodologies
Modular Synthesis of Triazole-Containing Constructs via Azide-Alkyne Cycloaddition
The primary and most direct application of 2-[(1S)-1-azidoethyl]pyridine would be in the synthesis of 1,2,3-triazole-containing compounds. The reaction of the azide (B81097) with a terminal alkyne, typically catalyzed by a copper(I) source, would yield a 1,4-disubstituted triazole.
Table 1: Hypothetical Azide-Alkyne Cycloaddition Products with this compound
| Alkyne Reactant | Resulting Triazole-Containing Construct | Potential Area of Interest |
| Phenylacetylene | 2-{(1S)-1-[4-phenyl-1H-1,2,3-triazol-1-yl]ethyl}pyridine | Ligand Synthesis |
| Propargyl alcohol | 1-[(1S)-1-(2-pyridinyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | Bio-conjugation |
| 3-Ethynyl-N,N-dimethylaniline | N,N-Dimethyl-3-{1-[(1S)-1-(2-pyridinyl)ethyl]-1H-1,2,3-triazol-4-yl}aniline | Molecular Probes |
Development of Chemical Probes and Functional Tags via Click Ligation
The ability to attach the this compound unit to other molecules via click chemistry makes it a candidate for the development of chemical probes and functional tags. For instance, an alkyne-modified fluorophore, biotin (B1667282) molecule, or even a small drug molecule could be ligated to the azide.
Assembly of Complex Molecular Scaffolds for Chemical Research
Beyond simple bi-molecular click reactions, this compound could serve as a key component in the assembly of more intricate molecular scaffolds. If incorporated into a larger molecule that also contains an alkyne, it could be used for intramolecular cyclization reactions, leading to novel heterocyclic systems.
Furthermore, its use in multi-component reactions, which aim to combine three or more reactants in a single step, represents another frontier. The azide could participate in sequential or one-pot transformations, rapidly building molecular complexity from simple starting materials. The inherent chirality of the molecule would be a significant advantage in the stereocontrolled synthesis of complex natural products or novel bioactive compounds.
Integration of Click Chemistry in Materials Science Applications
The principles of click chemistry extend beyond solution-phase synthesis into the realm of materials science. This compound could be used to functionalize surfaces or polymers. For example, an alkyne-functionalized polymer could be treated with the azide to introduce chiral pyridyl groups onto the polymer backbone.
These modified materials could have a range of potential applications:
Chiral stationary phases: The chiral nature of the appended group could be exploited for creating materials for enantioselective chromatography.
Metal-scavenging polymers: The pyridine (B92270) units could be used to chelate and remove heavy metal contaminants from solutions.
Smart materials: The metal-coordinating ability could be used to create materials whose properties (e.g., color, fluorescence, solubility) change in response to the presence of specific metal ions.
Computational and Theoretical Studies of 2 1s 1 Azidoethyl Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic molecular properties of 2-[(1S)-1-azidoethyl]pyridine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule and predict various characteristics.
DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311G(d,p), provide insights into the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. jocpr.com For this compound, these calculations would reveal the precise spatial arrangement of the pyridine (B92270) ring relative to the azidoethyl side chain. The calculated bond lengths for the C-N bonds in the azide (B81097) group are typically distinct, with the N-N bond closer to the chiral center being longer than the terminal N-N bond. nottingham.ac.uk
The electronic properties are further described by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chemmethod.com In this compound, the HOMO is expected to be localized primarily on the azide group and the nitrogen atom of the pyridine ring, which are the most nucleophilic centers. nottingham.ac.uk The LUMO is likely distributed over the pyridine ring's π-system.
Molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms of both the pyridine ring and the azide group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms.
| Calculated Property | Predicted Value/Description |
| HOMO Energy | Localized on the azide and pyridine nitrogen |
| LUMO Energy | Distributed across the pyridine ring π-system |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability |
| Dipole Moment | Non-zero due to the presence of heteroatoms |
| Molecular Electrostatic Potential | Negative potential on N atoms, positive on H atoms |
| Hypothetical data based on typical values for similar pyridine and azide compounds. |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound, providing detailed information about transition states and reaction energy profiles.
The chiral center in this compound makes it a valuable precursor for stereoselective transformations. A key reaction of organic azides is the [3+2] cycloaddition with alkynes to form triazoles, a classic example of "click chemistry". mdpi.com DFT calculations can be used to model the transition states for the formation of different regioisomers and stereoisomers.
By calculating the activation energies for the different possible transition state structures, researchers can predict the stereochemical outcome of the reaction. For instance, in a reaction with an unsymmetrical alkyne, DFT can determine whether the 1,4- or 1,5-disubstituted triazole is the favored product by comparing the energies of the respective transition states. chalmers.se The stereochemistry of the (S)-1-azidoethyl group will influence the facial selectivity of the cycloaddition, and transition state modeling can quantify this directing effect.
| Transformation | Computational Focus | Predicted Outcome |
| [3+2] Cycloaddition | Transition state energy calculations for regio- and stereoisomers | Prediction of the major product isomer based on the lowest activation energy barrier |
| Curtius Rearrangement | Locating the transition state for nitrogen extrusion and isocyanate formation | Determination of the concerted versus stepwise nature of the mechanism |
| Hypothetical data based on general principles of reaction mechanism studies. |
The reactivity of this compound is governed by its two primary functional groups: the azide and the pyridine ring. DFT calculations can map the potential energy surfaces for various reactions involving these groups.
For the azide group, a common reaction is thermal or photochemical decomposition, which can proceed via a nitrene intermediate. researchgate.net DFT studies can elucidate the energetic profile of this process, including the activation barrier for the extrusion of N₂ and the subsequent reactions of the resulting nitrene. The Curtius rearrangement, where an acyl azide rearranges to an isocyanate, is another pathway where DFT can model the concerted mechanism and its energetics. researchgate.net
The pyridine nitrogen, with its lone pair of electrons, can act as a base or a nucleophile. DFT can model protonation energies and the energetics of its coordination to metal centers. acs.org The energetic profiles for electrophilic substitution on the pyridine ring can also be calculated, predicting the regioselectivity of such reactions.
Transition State Calculations for Stereoselective Transformations
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules, such as enzymes or chiral catalysts. Molecular modeling and molecular dynamics (MD) simulations are employed to explore the conformational landscape of the molecule.
By rotating the single bonds in the azidoethyl side chain, a potential energy surface can be generated, identifying the low-energy conformers. These stable conformations represent the most likely shapes the molecule will adopt. mdpi.com MD simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. aip.org These simulations can reveal the accessible conformations and the energy barriers between them, offering insights into the molecule's flexibility and how it might adapt its shape to fit into a binding site. For this compound, a key aspect to investigate would be the relative orientation of the pyridine ring and the azide group in the most stable conformers. rsc.org
| Simulation Type | Information Gained | Significance |
| Conformational Search | Identification of low-energy conformers | Predicts the most stable 3D structures of the molecule |
| Molecular Dynamics | Dynamic behavior and conformational flexibility over time | Understanding how the molecule might interact with biological targets or catalysts |
| Hypothetical data based on standard molecular modeling techniques. |
Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis) for Structural Elucidation
Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. researchcommons.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined. These predicted spectra are invaluable for assigning the peaks in an experimental NMR spectrum, especially for a molecule with a complex structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. researchgate.net These frequencies correspond to the absorption bands in an infrared (IR) spectrum. The characteristic asymmetric and symmetric stretching vibrations of the azide group (typically around 2100 cm⁻¹ and 1300 cm⁻¹, respectively) would be key features in the predicted IR spectrum of this compound. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). bohrium.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted spectrum would likely show absorptions corresponding to π-π* transitions within the pyridine ring.
| Spectroscopic Technique | Predicted Feature | Typical Calculated Wavenumber/Shift |
| ¹H NMR | Chemical shifts of aromatic and aliphatic protons | Aromatic: ~7.0-8.5 ppm; Aliphatic: ~1.5-4.5 ppm |
| ¹³C NMR | Chemical shifts of pyridine and side-chain carbons | Aromatic: ~120-150 ppm; Aliphatic: ~20-60 ppm |
| IR Spectroscopy | Azide asymmetric stretch | ~2100 cm⁻¹ |
| IR Spectroscopy | Azide symmetric stretch | ~1300 cm⁻¹ |
| UV-Vis Spectroscopy | π-π* transitions of the pyridine ring | ~200-270 nm |
| Hypothetical data based on typical values for pyridine and azide-containing compounds. |
Future Research Directions and Synthetic Innovations
Development of Novel and More Sustainable Synthetic Routes to Chiral Azido-Pyridine Derivatives
The pursuit of green and sustainable chemistry is reshaping the landscape of synthetic organic chemistry. rsc.org For chiral azido-pyridines, future efforts are centered on moving away from classical, often wasteful, multi-step syntheses that require pre-functionalized starting materials. thieme-connect.com Key innovations are expected in the realms of direct C-H functionalization and the use of renewable feedstocks.
Direct C–H functionalization has emerged as a powerful strategy that minimizes waste by forming C-C or C-N bonds directly onto the pyridine (B92270) core or its side chains, streamlining synthetic pathways. rsc.orgacs.org This approach avoids the need for stoichiometric pre-activation, significantly improving atom and step economy. acs.org For instance, enantioselective α-C(sp³)–H functionalization of alkylpyridines has been demonstrated, providing a direct route to installing chirality adjacent to the pyridine ring. chim.it Future work will likely focus on developing catalytic systems capable of performing azidation via C-H activation, a challenging but highly desirable transformation.
Another avenue is the de novo construction of the pyridine ring from non-aromatic or acyclic precursors, which offers an alternative and highly flexible approach to complex pyridine derivatives. acs.org Iron-catalyzed relay C-H functionalization protocols, for example, have enabled the one-step synthesis of pyridines through a remarkable three-fold C-H activation cascade. acs.org Adapting such methodologies to incorporate a chiral azide (B81097) moiety or its precursor would represent a significant leap forward. Furthermore, exploring the use of biomass-derived materials as starting points for pyridine synthesis presents a promising strategy for enhancing the sustainability of these processes. numberanalytics.com
Exploration of New Catalytic Systems for Highly Enantioselective Transformations
The synthesis of enantiomerically pure chiral pyridines is a formidable challenge due to the inherent properties of the pyridine ring, such as its Lewis basicity, which can deactivate catalysts. chim.it Consequently, a major thrust of future research is the discovery and optimization of novel catalytic systems that can overcome these hurdles and deliver high enantioselectivity.
Recent advances have seen the successful application of a diverse range of transition-metal catalysts, including rhodium, nickel, copper, and iridium, paired with specifically designed chiral ligands. chim.it For example, copper-catalyzed systems using chiral diphosphine ligands have proven effective for the enantioselective alkylation of alkenyl pyridines. researchgate.net Similarly, rhodium-catalyzed asymmetric conjugate additions of organoboronic acids to carbonyl-activated alkenyl pyridines have been developed to construct chiral pyridines with an adjacent stereocenter. chim.it
A particularly promising area is the development of chiral Lewis acid catalysts. Chiral N,N'-dioxide-metal complexes, involving metals like Gadolinium(III) and Scandium(III), have been employed for catalytic asymmetric cycloadditions and other transformations to produce chiral nitrogen-containing heterocycles with excellent stereoselectivity. acs.orgresearchgate.net The future will likely see the development of even more sophisticated catalysts, potentially including bifunctional systems that can activate both the pyridine substrate and the reacting partner simultaneously, or hybrid catalysts that merge the advantages of transition metal catalysis with organocatalysis. frontiersin.org
| Catalyst System | Transformation Type | Metal/Ligand | Key Feature | Reference(s) |
| Copper-Catalyzed Alkylation | Conjugate Addition | Cu / Chiral Diphosphine | Effective for transformations of poorly reactive alkenyl pyridines. | researchgate.net |
| Rhodium-Catalyzed Addition | Conjugate Addition | Rh / Diene Ligand | Utilizes organoboronic acids on carbonyl-activated alkenyl pyridines. | chim.it |
| Nickel-Catalyzed Cyclization | C-H Cyclization | Ni / Chiral NHC | Enables enantioselective C-H activation at pyridyl 3- or 4-positions. | chim.it |
| Iridium/Palladium Catalysis | Dearomatization/Alkylation | Ir and Pd / DPPBA-type | Tandem reaction using N-silyl enamines as nucleophiles. | acs.org |
| Chiral Lewis Acid Catalysis | Cycloaddition Cascade | Gd(III) / N,N'-Dioxide | Synthesizes complex heterocycles with multiple chiral elements. | acs.org |
Integration with Flow Chemistry and Automated Synthesis Paradigms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, reduced reaction times, and greater scalability. numberanalytics.comrsc.org For the synthesis of chiral pyridine derivatives, these benefits are particularly compelling. Future research will increasingly focus on integrating the synthesis of compounds like 2-[(1S)-1-azidoethyl]pyridine into continuous flow systems.
Flow chemistry enables the safe handling of potentially hazardous reagents and intermediates, such as organic azides, by minimizing the volume of reactive material present at any given time. rsc.org This technology has already been applied to the multistep synthesis of chiral active pharmaceutical ingredients (APIs), demonstrating its industrial viability. rsc.org
A significant innovation is the coupling of flow chemistry with automation and self-optimization algorithms. researchgate.net Researchers have developed autonomous flow machines that can rapidly identify optimal reaction conditions for the synthesis of pyridine-oxazoline (PyOX) ligands, which are themselves crucial for asymmetric catalysis. researchgate.net Such automated platforms can accelerate the discovery of new synthetic routes and the large-scale production of target molecules. The future vision is a fully automated drug discovery platform where the synthesis, purification, and biological screening of novel chiral pyridine derivatives are conducted in a seamless, integrated workflow.
Discovery of Unprecedented Reactivity Modes and Chemical Transformations
While the azide group is well-known for transformations like the Staudinger reaction and click chemistry, there is still vast potential for discovering new reactivity modes, particularly in the context of a chiral pyridine scaffold. researchgate.net Future research will delve into uncovering and harnessing novel chemical transformations that can lead to new molecular architectures.
One area of exploration is the development of complex reaction cascades. For instance, catalytic asymmetric tandem reactions, such as a [2 + 2] cycloaddition/retroelectrocyclization/re-cycloaddition cascade, have been used to build complex, multi-chiral pyridine-containing heterocycles in a single operation. acs.org Another example is the use of vinyl azides as unprecedented synthons in copper-catalyzed reactions with pyridines to build fused heterocyclic systems like imidazo[1,2-a]pyridines. beilstein-journals.org This demonstrates a novel reactivity pattern where the vinyl azide serves as a source of nitrogen for ring construction. beilstein-journals.org
Furthermore, fundamental studies into reaction mechanisms may reveal unexpected pathways. Computational studies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction have predicted a stepwise mechanism involving unprecedented metallacycle intermediates, challenging the long-held view of a concerted process. scite.aiacs.org Applying such combined experimental and computational approaches to reactions involving this compound could unveil unique reactivity, leading to the development of entirely new synthetic methodologies.
Computational Design and Prediction of Novel Derivatives with Enhanced Reactivity or Selectivity
Computational chemistry has become an indispensable tool in modern drug discovery and catalyst design. plos.org For chiral azido-pyridines, in silico methods are set to play a pivotal role in designing new derivatives and predicting their chemical properties. Density Functional Theory (DFT) calculations, for example, can be used to predict molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and thermodynamic parameters, offering deep insights into the stability and reactivity of novel compounds. plos.orgmdpi.combohrium.com
This predictive power enables the rational design of new derivatives with enhanced features. Researchers have successfully used computational screening to modify existing drug molecules, like omeprazole (B731) (which contains a pyridine ring), to improve their reactivity and stability profiles. plos.org This same approach can be applied to design novel chiral pyridine ligands or substrates with optimized steric and electronic properties for higher reactivity or enantioselectivity in catalytic reactions.
Moreover, computational methods are crucial for elucidating complex reaction mechanisms. acs.org By modeling transition states and reaction intermediates, scientists can understand the origins of stereoselectivity and reactivity, guiding the development of better catalysts and reaction conditions. Molecular docking and dynamics simulations can further predict how these molecules will interact with biological targets, such as enzymes or receptors, thereby accelerating the identification of promising new therapeutic agents. mdpi.combenthamdirect.com
Q & A
Basic Synthesis and Structural Characterization
Q: What are the preferred synthetic routes for 2-[(1S)-1-azidoethyl]pyridine, and how can stereochemical purity be ensured? A: A common approach involves nucleophilic substitution of a halogenated precursor (e.g., 2-(1-bromoethyl)pyridine) with sodium azide (NaN₃) under anhydrous conditions. The stereochemical integrity (S-configuration) is maintained by using chiral starting materials or resolving enantiomers via chiral chromatography. Spectral characterization (¹H/¹³C NMR, IR) confirms the azide group (N₃) and ethylpyridine backbone, while X-ray crystallography or circular dichroism (CD) validates stereochemistry .
Advanced Reactivity in Click Chemistry
Q: How does the azido group in this compound facilitate copper-catalyzed azide-alkyne cycloaddition (CuAAC), and what experimental parameters optimize this reaction? A: The azide moiety reacts with terminal alkynes in the presence of Cu(I) catalysts to form stable 1,2,3-triazoles. Key parameters include:
- Catalyst: CuBr with tris(benzyltriazolylmethyl)amine (TBTA) enhances regioselectivity.
- Solvent: Aqueous tert-butanol improves solubility and reaction efficiency.
- Monitoring: Reaction progress is tracked via TLC or in situ IR spectroscopy.
This method is critical for bioconjugation or polymer chemistry applications .
Safety and Handling Protocols
Q: What safety precautions are essential when handling this compound in laboratory settings? A: Azides are thermally unstable and potentially explosive. Mitigation strategies include:
- Storage: Keep at low temperatures (<0°C) in amber vials to avoid light/heat exposure.
- Ventilation: Use fume hoods for synthesis and purification steps.
- Personal Protective Equipment (PPE): Wear nitrile gloves, face shields, and flame-resistant lab coats.
Refer to Safety Data Sheets (SDS) for pyridine derivatives and azide-containing compounds for emergency protocols .
Computational Modeling of Reactivity
Q: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound? A: DFT calculations (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Key findings include:
- Azide Reactivity: The N₃ group exhibits high electrophilicity, favoring reactions with electron-rich alkynes.
- Steric Effects: The (S)-configured ethyl group influences steric accessibility in coordination complexes.
Such insights guide experimental design for metal-organic frameworks (MOFs) or catalyst development .
Biological Applications and Toxicity Screening
Q: What methodologies assess the bioactivity of this compound in cellular models? A: In vitro assays include:
- Cytotoxicity: MTT or resazurin assays in HEK-293 or HeLa cells.
- Click Chemistry Probes: Conjugation with fluorescent alkynes for imaging intracellular targets.
- Enzyme Inhibition: Kinase or protease inhibition studies using FRET-based substrates.
Dose-response curves and LC₅₀ values are calculated to evaluate therapeutic potential and safety margins .
Contradictions in Data Interpretation
Q: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved? A: Discrepancies often arise from solvent effects, impurities, or tautomerism. Resolution strategies:
- Solvent Standardization: Use deuterated DMSO or CDCl₃ for consistency.
- 2D NMR: HSQC and HMBC correlations clarify ambiguous peaks.
- Independent Synthesis: Reproduce results across multiple labs to confirm structural assignments .
Metal Coordination Chemistry
Q: What spectroscopic techniques characterize copper or ruthenium complexes of this compound? A: Key methods include:
- EPR Spectroscopy: Identifies Cu(II) oxidation states and ligand-field symmetry.
- Magnetic Susceptibility: Measures paramagnetism in octahedral vs. tetrahedral geometries.
- XAS (X-ray Absorption Spectroscopy): Probes metal-ligand bond distances and oxidation states.
These techniques reveal catalytic or photophysical properties for materials science applications .
Scalability Challenges in Synthesis
Q: What bottlenecks exist in scaling up this compound production, and how are they addressed? A: Challenges include:
- Azide Safety: Microreactors minimize explosive risks via continuous flow synthesis.
- Purification: Flash chromatography or recrystallization improves yield (>85%).
- Chiral Resolution: Enzymatic resolution or simulated moving bed (SMB) chromatography ensures enantiopurity.
Process optimization balances safety, cost, and scalability for industrial research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
